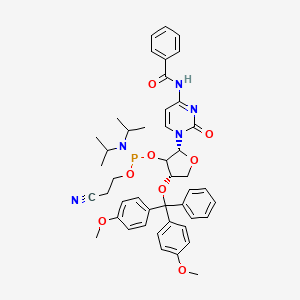

DMTr-TNA-C(Bz)-amidite

Description

Historical Perspective of Threose Nucleic Acid (TNA) Discovery and Early Research

The story of TNA is intrinsically linked to the fundamental question of why nature chose ribose for its genetic material. nasa.govrsc.orgnasa.gov This inquiry drove the pioneering work that led to the synthesis and characterization of TNA.

The conceptual and experimental groundwork for TNA was laid by the eminent Swiss chemist Albert Eschenmoser. nasa.govscripps.eduwikipedia.orgmsu.edu His research program systematically investigated alternative nucleic acid structures to understand the chemical origins of RNA. nasa.govrsc.org Eschenmoser and his team synthesized TNA, a nucleic acid with a four-carbon threose sugar instead of the five-carbon ribose or deoxyribose. wikipedia.orgnasa.gov Their seminal work demonstrated that TNA could form stable double helices and, remarkably, could cross-pair with both DNA and RNA, suggesting it could have been a potential progenitor to the RNA world. nasa.govwpmucdn.comresearchgate.netresearchgate.net This discovery was a landmark in the field of synthetic genetics, providing a tangible example of a functional genetic polymer built from a simpler sugar than what is found in nature. nasa.govresearchgate.net

Positioning of DMTr-TNA-C(Bz)-amidite as a Fundamental Building Block in TNA Research

The ability to study the properties and potential of TNA relies on the efficient chemical synthesis of TNA oligonucleotides. This is where phosphoramidite (B1245037) chemistry, a cornerstone of modern DNA and RNA synthesis, comes into play. The synthesis of TNA polymers is achieved through the use of phosphoramidite monomers, with this compound being a critical component. wpmucdn.comtandfonline.comnih.govtandfonline.com This protected and activated form of the TNA cytosine nucleoside is an essential reagent for the automated solid-phase synthesis of TNA sequences. wpmucdn.comnih.gov The dimethoxytrityl (DMTr) group protects the 5'-hydroxyl function, while the benzoyl (Bz) group protects the exocyclic amine of cytosine, and the phosphoramidite moiety at the 3'-position enables the stepwise addition of the monomer to a growing oligonucleotide chain. wpmucdn.com The availability of this and other TNA phosphoramidites has been instrumental in advancing TNA research, allowing scientists to construct custom TNA sequences to investigate their structural, pairing, and functional properties. wikipedia.orgwpmucdn.comtandfonline.com

Structure

2D Structure

Properties

Molecular Formula |

C45H50N5O8P |

|---|---|

Molecular Weight |

819.9 g/mol |

IUPAC Name |

N-[1-[(2R,4S)-4-[bis(4-methoxyphenyl)-phenylmethoxy]-3-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide |

InChI |

InChI=1S/C45H50N5O8P/c1-31(2)50(32(3)4)59(56-29-13-27-46)58-41-39(30-55-43(41)49-28-26-40(48-44(49)52)47-42(51)33-14-9-7-10-15-33)57-45(34-16-11-8-12-17-34,35-18-22-37(53-5)23-19-35)36-20-24-38(54-6)25-21-36/h7-12,14-26,28,31-32,39,41,43H,13,29-30H2,1-6H3,(H,47,48,51,52)/t39-,41?,43+,59?/m0/s1 |

InChI Key |

URCWUOWKRJMYKD-PKEKMKFOSA-N |

Isomeric SMILES |

CC(C)N(C(C)C)P(OCCC#N)OC1[C@H](CO[C@H]1N2C=CC(=NC2=O)NC(=O)C3=CC=CC=C3)OC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC |

Canonical SMILES |

CC(C)N(C(C)C)P(OCCC#N)OC1C(COC1N2C=CC(=NC2=O)NC(=O)C3=CC=CC=C3)OC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC |

Origin of Product |

United States |

Synthetic Methodologies for Dmtr Tna C Bz Amidite and Its Precursors

Stereoselective Synthesis of the Threose Sugar Moiety

The unique four-carbon threofuranosyl sugar that defines TNA is a critical starting point for the synthesis of TNA monomers. wpmucdn.com Achieving the correct stereochemistry is paramount, and a common and effective method begins with a readily available chiral precursor, L-ascorbic acid. nih.govwpmucdn.com

Derivation from L-Ascorbic Acid

L-ascorbic acid serves as an economical starting material for the large-scale preparation of the L-threose sugar derivative. wpmucdn.com The synthesis initiates with the oxidative degradation of L-ascorbic acid (S. 1) to produce L-threonic acid (S. 2). wpmucdn.com This transformation leverages the inherent chirality of ascorbic acid to establish the stereocenter of the resulting threose sugar.

Multi-step Reaction Pathways for Threofuranosyl Sugar Preparation

Following the initial oxidative step, the synthesis proceeds through a series of reactions to yield a protected threofuranosyl sugar suitable for glycosylation. wpmucdn.com The pathway, based on Eschenmoser's procedure, is outlined below. wpmucdn.com

A one-pot reaction involving lactonization of L-threonic acid followed by in situ benzoylation yields 2,3-di-O-benzoyl-L-threonolactone (S. 3). wpmucdn.com This intermediate is then reduced using diisobutylaluminium hydride (DIBAL-H), which furnishes the corresponding lactol, a 2,3-di-O-benzoylated threofuranose (S. 4). wpmucdn.com To prepare the sugar for the subsequent nucleobase coupling, this lactol is acetylated to give 1-O-acetyl-2,3-di-O-benzoyl-L-threofuranose (S. 5), a key precursor for the synthesis of pyrimidine and some purine (B94841) TNA nucleosides. wpmucdn.com

| Step | Reactant | Key Reagents | Product | Purpose |

| 1 | L-Ascorbic Acid (S. 1) | Oxidizing agents | L-Threonic Acid (S. 2) | Oxidative degradation to form the four-carbon sugar acid. wpmucdn.com |

| 2 | L-Threonic Acid (S. 2) | Acid, Benzoyl Chloride | 2,3-di-O-benzoyl-L-threonolactone (S. 3) | One-pot lactonization and protection of hydroxyl groups. wpmucdn.com |

| 3 | 2,3-di-O-benzoyl-L-threonolactone (S. 3) | DIBAL-H | 2,3-di-O-benzoylated lactol (S. 4) | Reduction of the lactone to a hemiacetal (lactol). wpmucdn.com |

| 4 | 2,3-di-O-benzoylated lactol (S. 4) | Acetic Anhydride (B1165640) | 1-O-acetyl-2,3-di-O-benzoyl-L-threofuranose (S. 5) | Acetylation to create a good leaving group at the anomeric center for glycosylation. wpmucdn.com |

Glycosylation Strategies for Nucleoside Formation

With the activated threofuranosyl sugar in hand, the next critical phase is the attachment of the nucleobase, in this case, a protected cytosine, to form the nucleoside. This N-glycosylation must be controlled to achieve the desired β-anomer, which is essential for proper base pairing in the final TNA duplex. wikipedia.org

Vorbrüggen-Hilbert-Johnson Glycosylation

The most widely utilized method for this transformation is the Vorbrüggen-Hilbert-Johnson reaction, also known as the silyl-Hilbert-Johnson (SHJ) reaction. nih.govwikipedia.org This method is favored for its mild conditions and general applicability. wikipedia.org The reaction involves coupling a silylated heterocyclic base with an electrophilic sugar derivative, such as 1-O-acetyl-2,3-di-O-benzoyl-L-threofuranose (S. 5), in the presence of a Lewis acid catalyst like trimethylsilyl triflate (TMSOTf) or tin(IV) chloride (SnCl₄). wpmucdn.comwikipedia.orgnih.gov The prior silylation of the nucleobase, often with agents like hexamethyldisilazane (HMDS), enhances its solubility and nucleophilicity.

Regioselective Nucleobase Attachment

For purine nucleobases, the Vorbrüggen reaction can sometimes lead to a mixture of N7 and N9 isomers, requiring careful control of reaction conditions to favor the thermodynamically stable N9 product. However, for pyrimidine bases like cytosine, the glycosylation typically occurs regioselectively at the N1 position. The use of a benzoyl (Bz) protecting group on the exocyclic amine of cytosine is crucial during this step to prevent side reactions.

Protecting Group Chemistry in TNA Monomer Synthesis

The final stages of the synthesis involve a sequence of protection and deprotection steps to install the necessary groups for automated solid-phase synthesis. nih.govspringernature.com These protecting groups ensure that only the desired chemical reactions occur at each step of oligonucleotide chain elongation. springernature.com

Dimethoxytrityl (DMTr) Protection of 5'-Hydroxyl

The 4,4'-dimethoxytrityl (DMTr) group is a cornerstone of modern oligonucleotide synthesis, serving as a robust, temporary protecting group for the 5'-hydroxyl function of the nucleoside. wikipedia.orgumich.edu Its primary role is to prevent the 5'-hydroxyl group from participating in unintended reactions, particularly polymerization, during the synthesis of the phosphoramidite (B1245037) and subsequent oligonucleotide chain elongation. sigmaaldrich.com

The DMTr group is selectively introduced in high yield onto the primary 5'-hydroxyl of a base-protected nucleoside. umich.edu This selectivity is a key advantage of the DMTr group. In the context of TNA synthesis, where the sugar is a threofuranosyl ring, the nucleoside possesses two secondary hydroxyl groups at the 2' and 3' positions. The tritylation step can proceed with low regioselectivity between these two positions, necessitating careful chromatographic separation to isolate the desired 3'-O-DMTr protected nucleoside, which is the precursor for standard 3' to 5' oligonucleotide synthesis. wpmucdn.com

One of the most critical features of the DMTr group is its lability under acidic conditions. umich.edu This allows for its quantitative removal at the beginning of each coupling cycle in automated solid-phase synthesis, a step known as detritylation. sigmaaldrich.comwikipedia.org The cleavage of the DMTr group generates a stable, bright orange-colored dimethoxytrityl cation, which can be used to spectrophotometrically monitor the efficiency of each coupling step. wikipedia.org The hydrophobicity conferred by a terminal 5'-DMTr group is also instrumental in the purification of the final full-length oligonucleotide from shorter, failure sequences. umich.edu

Table 1: Key Features of the DMTr Protecting Group in TNA Synthesis

| Feature | Description | Reference |

| Function | Protects the 5'-hydroxyl group during synthesis. | wikipedia.org |

| Introduction | Reacts with the 5'-hydroxyl group of the nucleoside. | umich.edu |

| Removal | Cleaved by mild acidic conditions (e.g., trichloroacetic or dichloroacetic acid). | umich.edusigmaaldrich.com |

| Monitoring | The released DMTr cation is colored, allowing for yield monitoring. | wikipedia.org |

| Purification | Increases hydrophobicity, aiding in the purification of the final oligonucleotide. | umich.edu |

Benzoyl (Bz) Protection of Cytosine Amino Group

The exocyclic amino groups found on the nucleobases adenine (B156593), guanine (B1146940), and cytosine are nucleophilic and must be protected to prevent them from reacting with the activated phosphoramidite during the coupling step of oligonucleotide synthesis. sigmaaldrich.comatdbio.com For cytosine in TNA amidite synthesis, the benzoyl (Bz) group is a commonly employed acyl-type protecting group. wpmucdn.comnih.gov

The protection is achieved by reacting the TNA cytosine nucleoside with benzoyl chloride or a related benzoylating agent. atdbio.com This converts the primary amino group into a secondary amide, which is significantly less nucleophilic and unreactive under the conditions of phosphitylation and oligonucleotide coupling. twistbioscience.com The benzoyl group is stable throughout the entire solid-phase synthesis cycle but can be efficiently removed during the final deprotection step, typically by treatment with concentrated aqueous ammonia at an elevated temperature, which hydrolyzes the amide to restore the native cytosine base. sigmaaldrich.comatdbio.com

The synthesis protocol for the N4-benzoylated TNA cytidine phosphoramidite involves starting with N4-benzoylcytosine and coupling it with a protected threofuranose sugar derivative in a Vorbrüggen glycosylation reaction to form the protected nucleoside. wpmucdn.com Subsequent steps then lead to the final DMTr-TNA-C(Bz)-amidite. wpmucdn.com

Phosphitylation for Amidite Formation

Phosphitylation is the crucial chemical transformation that converts a protected nucleoside into a phosphoramidite monomer, the reactive species used in automated oligonucleotide synthesis. nih.govelsevierpure.com This step involves the introduction of a phosphitylating agent to the free 3'-hydroxyl group of the 5'-DMTr and base-protected TNA nucleoside. tandfonline.com

The most common phosphitylating reagent is 2-cyanoethyl N,N-diisopropylchlorophosphoramidite. tandfonline.comnih.gov The reaction is typically carried out in an anhydrous aprotic solvent, such as dichloromethane or acetonitrile, in the presence of a mild, non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) to scavenge the HCl byproduct. tandfonline.com The resulting product is a diastereomeric mixture of this compound. wpmucdn.com

General Phosphoramidite Synthesis Procedures

The synthesis of oligonucleotides using the phosphoramidite method is a cyclical process performed on an automated synthesizer. wikipedia.orgresearchgate.net Each cycle, which adds one nucleoside to the growing chain, consists of four main steps:

Detritylation (De-blocking): The DMTr group is removed from the 5'-hydroxyl of the support-bound nucleoside using a weak acid, preparing it for the next coupling reaction. sigmaaldrich.comwikipedia.org

Coupling: The activated phosphoramidite monomer [e.g., this compound] is added, and its phosphorus atom is attacked by the free 5'-hydroxyl group of the support-bound chain. sigmaaldrich.com This reaction is catalyzed by an activator, such as an acidic azole compound (e.g., 5-(ethylthio)-1H-tetrazole), to form an unstable phosphite (B83602) triester linkage. sigmaaldrich.comwikipedia.org

Capping: Any unreacted 5'-hydroxyl groups on the support are acetylated using reagents like acetic anhydride and N-methylimidazole. This prevents the formation of deletion-mutant sequences (n-1 shortmers). sigmaaldrich.comwikipedia.org

Oxidation: The unstable phosphite triester linkage is oxidized to a stable phosphate (B84403) triester using an oxidizing agent, typically an iodine solution in the presence of water and a base. sigmaaldrich.comwikipedia.org

This four-step cycle is repeated until the desired oligonucleotide sequence is assembled. researchgate.net

Optimization of Reaction Conditions for this compound Synthesis

The efficiency of phosphoramidite synthesis and subsequent oligonucleotide coupling can be influenced by several factors. For sterically hindered or modified nucleosides like TNA, optimization of reaction conditions is often necessary to achieve high coupling yields. wikipedia.org

Key parameters for optimization include:

Solvent: Aprotic polar solvents like acetonitrile are typically optimal for phosphoramidite chemistry. researchgate.net

Activator: While standard activators are effective, more potent activators like 5-(ethylthio)-1H-tetrazole (ETT) may be required to drive the coupling of TNA amidites to completion. sigmaaldrich.comwpmucdn.com

Reaction Time: Coupling times for TNA phosphoramidites may need to be extended compared to standard DNA monomers to ensure high efficiency. wikipedia.org

Reagent Concentration: The concentration of the phosphoramidite and activator can be adjusted to optimize coupling efficiency and reagent consumption. sierrabio.com For TNA synthesis, a 0.1 M solution of the phosphoramidite in acetonitrile has been used successfully. wpmucdn.com

Recent advancements have explored microwave-assisted phosphitylation, which can significantly reduce reaction times and improve yields for sterically hindered nucleosides. nih.govresearchgate.net Flow chemistry setups are also being developed for on-demand synthesis of phosphoramidites, which circumvents issues with their limited bench stability and avoids the need for purification before use in an oligonucleotide synthesizer. nih.gov

Purification Methodologies for this compound

The purity of the phosphoramidite monomer is paramount, as impurities can be incorporated into the synthetic oligonucleotide, leading to a lower yield of the desired product. google.com Following the phosphitylation reaction, the crude this compound must be purified to remove unreacted starting materials, byproducts, and any hydrolyzed species.

The standard method for purifying phosphoramidites is flash column chromatography on silica gel. tandfonline.comnih.gov A solvent system of increasing polarity, such as a gradient of methanol in dichloromethane or ethyl acetate in hexanes, is used for elution. tandfonline.com It is crucial to include a small percentage of a non-nucleophilic base, typically triethylamine (~2%), in the eluent. This neutralizes the acidic sites on the silica gel, preventing the acid-labile DMTr group from being cleaved and the phosphoramidite from hydrolyzing during purification. tandfonline.comnih.gov

For larger-scale purifications where silica gel chromatography becomes impractical, a two-stage extraction process has been developed. This method separates the phosphoramidite from both less polar and more polar impurities by partitioning them between polar and apolar solvent phases, offering a more scalable and efficient alternative. google.com

Solid Phase Oligonucleotide Synthesis Spos Incorporating Dmtr Tna C Bz Amidite

Principles of Automated Solid-Phase Synthesisttu.eebiotage.com

Automated solid-phase oligonucleotide synthesis (SPOS) is the standard method for chemically synthesizing oligonucleotides. biotage.comwikipedia.org The core principle of this technique is the stepwise assembly of a nucleic acid chain on an insoluble solid support. atdbio.comumich.edu This approach, originally developed for peptide synthesis, offers significant advantages over traditional solution-phase synthesis, including the ability to use excess reagents to drive reactions to completion and simplified purification, as unreacted reagents and byproducts are easily washed away after each step. biotage.comatdbio.com The entire process is highly amenable to automation, with computer-controlled synthesizers managing the precise delivery of reagents and solvents to a column containing the solid support. ttu.eebiotage.com The synthesis typically proceeds in the 3'- to 5'-direction, meaning the first nucleoside is attached to the support via its 3'-hydroxyl group, and subsequent monomers are added to the 5'-end of the growing chain. ttu.eedanaher.com

Sequential Addition of Phosphoramidite (B1245037) Monomersnih.gov

The construction of the oligonucleotide chain occurs through a four-step reaction cycle that is repeated for each monomer addition. twistbioscience.combiosearchtech.com DMTr-TNA-C(Bz)-amidite, like other phosphoramidite monomers, is added sequentially to the growing oligonucleotide chain. wikipedia.orgnih.gov

The synthesis cycle consists of the following steps:

Deblocking (Detritylation): The cycle begins with the removal of the acid-labile 4,4'-dimethoxytrityl (DMTr) group from the 5'-hydroxyl of the nucleoside bound to the solid support. danaher.comsigmaaldrich.com This is typically achieved by treating the support with a weak acid, such as dichloroacetic or trichloroacetic acid, exposing a free 5'-hydroxyl group for the next reaction. sigmaaldrich.comfujifilm.com

Coupling: The next phosphoramidite monomer, in this case, this compound, is activated by a catalyst and delivered to the column. sigmaaldrich.comsbsgenetech.com The activated phosphoramidite reacts with the free 5'-hydroxyl group of the support-bound nucleoside, forming a phosphite (B83602) triester linkage. wikipedia.orgsigmaaldrich.com This reaction is very rapid for standard DNA phosphoramidites, but sterically hindered monomers like those for TNA may require longer coupling times. wikipedia.orgtandfonline.com

Capping: To prevent the growth of failure sequences (oligonucleotides that did not successfully couple in the previous step), any unreacted 5'-hydroxyl groups are permanently blocked. twistbioscience.comsigmaaldrich.com This is typically done by acetylation using reagents like acetic anhydride (B1165640) and N-methylimidazole. sigmaaldrich.com

Oxidation: The newly formed phosphite triester linkage is unstable and is therefore oxidized to a more stable phosphotriester linkage. biotage.com This is commonly achieved using a solution of iodine in the presence of water and a weak base like pyridine. biotage.com

This four-step cycle is repeated until the desired oligonucleotide sequence is fully assembled. twistbioscience.com

Role of Solid Supports (e.g., Controlled Pore Glass)sbsgenetech.com

The solid support is a critical component of SPOS, providing the insoluble matrix to which the initial nucleoside is attached. umich.edudanaher.com The ideal support should be inert to the reagents and conditions used during synthesis, mechanically stable, and allow for the free flow of reagents and solvents. atdbio.com

Controlled Pore Glass (CPG) is one of the most widely used solid supports for oligonucleotide synthesis. wikipedia.orgatdbio.com Its key features include:

Rigidity and Insolubility: CPG is a rigid, non-swelling material, which ensures consistent reaction kinetics and solvent flow rates throughout the synthesis process. atdbio.com

Porous Structure: The defined pore size of CPG provides a high surface area for attaching the initial nucleoside, allowing for higher synthesis yields. umich.edusbsgenetech.com The pore size must be large enough to accommodate the growing oligonucleotide chain to prevent steric hindrance, which can reduce coupling efficiency. umich.edubiosearchtech.com For longer oligonucleotides, larger pore sizes are required. wikipedia.orgbiosearchtech.com

Functionalization: The CPG surface is functionalized with a linker molecule, typically a long-chain alkylamine, to which the first nucleoside is covalently attached via a succinyl group. umich.edu This linker is designed to be stable throughout the synthesis but cleavable under specific conditions at the end to release the completed oligonucleotide. atdbio.comumich.edu

The choice of CPG pore size is dependent on the final length of the oligonucleotide to be synthesized, with larger pores being necessary for longer chains to ensure high coupling efficiency throughout the process. biosearchtech.com

| CPG Pore Size (Å) | Recommended Oligonucleotide Length |

| 500 | Up to 50 bases |

| 1000 | Up to 80 bases |

| 2000 | Up to 150 bases |

This table provides general guidelines for CPG pore size selection based on oligonucleotide length. wikipedia.orgbiosearchtech.com

Coupling Efficiencies and Reaction Kinetics for TNA Amidite Incorporationnih.gov

Research into the incorporation of TNA phosphoramidites has shown that coupling efficiencies can be lower than the >99% typically seen with DNA amidites. tandfonline.com The reaction kinetics can also be slower, often necessitating adjustments to the standard synthesis protocols. wikipedia.orgescholarship.org For example, studies on TNA guanosine (B1672433) phosphoramidites have been conducted under suboptimal conditions (e.g., single 5-minute coupling) to better discern differences in coupling efficiency between different protecting group strategies. tandfonline.com

Specific Activators and Reagents for TNA Coupling

The coupling reaction in phosphoramidite chemistry is catalyzed by a weak acid, known as an activator. sigmaaldrich.com The activator protonates the diisopropylamino group of the phosphoramidite, making it a good leaving group and activating the phosphorus for nucleophilic attack by the 5'-hydroxyl group of the growing chain. sigmaaldrich.comglenresearch.com

Common activators used in oligonucleotide synthesis include:

1H-Tetrazole: One of the first and most widely used activators. glenresearch.com

5-Ethylthio-1H-tetrazole (ETT): A more acidic and effective activator than 1H-Tetrazole. fujifilm.comresearchgate.net

4,5-Dicyanoimidazole (DCI): A non-tetrazole-based activator that is less acidic but highly nucleophilic and very soluble in acetonitrile. fujifilm.comglenresearch.com

5-Benzylthio-1H-tetrazole (BTT): Another commonly used activator. fujifilm.comresearchgate.net

For more sterically demanding couplings, such as those involving TNA or other modified nucleosides, more potent activators or modified coupling solutions may be required. researchgate.net Some protocols specifically for TNA synthesis suggest using a 0.35 M solution of (ethylthio)-1H-tetrazole as the coupling solution to enhance reactivity. wpmucdn.com The choice of activator is a balance between achieving rapid and complete coupling while minimizing side reactions, such as detritylation of the incoming phosphoramidite. tcichemicals.com

| Activator | Common Concentration (M) | Key Characteristics |

| 1H-Tetrazole | 0.45 | Standard, but less reactive; explosive when dry. glenresearch.com |

| 5-Ethylthio-1H-tetrazole (ETT) | 0.25 - 0.6 | More acidic and reactive than 1H-Tetrazole. fujifilm.comresearchgate.net |

| 4,5-Dicyanoimidazole (DCI) | 0.25 - 1.2 | Less acidic, highly nucleophilic, highly soluble. fujifilm.comglenresearch.com |

| Benzimidazolium triflate (BIT) | N/A | Highly effective promoter for DNA and RNA synthesis. researchgate.net |

Strategies to Enhance Coupling Yields

To overcome the challenges associated with incorporating modified monomers like this compound, several strategies can be employed to maximize coupling yields:

Extended Coupling Times: Allowing the coupling reaction to proceed for a longer duration (e.g., 5-15 minutes for modified amidites compared to <1 minute for standard DNA) can help drive the reaction to completion. wikipedia.orgtandfonline.com

Increased Phosphoramidite Concentration: Using a higher concentration of the TNA phosphoramidite and activator can increase the reaction rate and improve efficiency. tandfonline.com

Double Coupling: Performing the coupling step twice before proceeding to the capping and oxidation steps is a common strategy to ensure that a maximum number of the available 5'-hydroxyl groups have reacted. tandfonline.com

Use of More Potent Activators: As discussed previously, employing more reactive activators can significantly improve coupling outcomes for sterically hindered TNA monomers. researchgate.net

These adjustments to the standard synthesis protocol are often necessary to achieve acceptable yields of full-length TNA oligonucleotides. tandfonline.com

Deprotection and Cleavage from Solid Supportbiosearchtech.com

After the final synthesis cycle is complete, the oligonucleotide remains covalently attached to the solid support and is fully protected. biosearchtech.com The final steps involve removing the oligonucleotide from the support and stripping all remaining protecting groups from the phosphate (B84403) backbone and the nucleobases to yield the biologically active nucleic acid. biosearchtech.comglenresearch.com

This process typically involves two main stages:

Cleavage from the Support: The oligonucleotide is first cleaved from the CPG support. The succinyl linker is designed to be labile to basic conditions, and this is most commonly achieved by treating the support with concentrated ammonium (B1175870) hydroxide (B78521) at room temperature. atdbio.combiosearchtech.com This treatment also removes the 2-cyanoethyl protecting groups from the phosphate backbone. atdbio.combiosearchtech.com

Base Deprotection: The exocyclic amino groups of cytosine (C), adenine (B156593) (A), and guanine (B1146940) (G) are protected during synthesis to prevent side reactions. For this compound, the protecting group on the cytosine base is benzoyl (Bz). These acyl protecting groups are also removed by the basic treatment. biosearchtech.com Complete removal of the benzoyl group typically requires heating the ammonium hydroxide solution (e.g., at 55°C for several hours). tandfonline.comrsc.org

The specific conditions and duration for deprotection can vary depending on the protecting groups used. biosearchtech.com For oligonucleotides containing sensitive modifications, milder deprotection strategies, such as using aqueous methylamine (B109427) (AMA) or gaseous ammonia, may be employed to prevent degradation of the final product. nih.govvapourtec.com After deprotection, the crude oligonucleotide solution is collected, and the final 5'-DMTr group can be removed with an acid treatment if desired, often as part of the purification process. biosearchtech.com

Post-Synthetic Processing and Purification of TNA Oligonucleotides

Following the successful assembly of a threose nucleic acid (TNA) oligonucleotide sequence on a solid support via automated phosphoramidite chemistry, a series of post-synthetic processing steps are required to yield a biologically active molecule. biosearchtech.com These crucial steps involve the cleavage of the newly synthesized TNA strand from the solid support, the removal of protecting groups from the nucleobases and the phosphate backbone, and finally, purification to isolate the full-length product from synthetic by-products. biosearchtech.comnih.gov

The initial step after synthesis is cleavage and deprotection. biosearchtech.com The solid support-bound oligonucleotide is treated with a chemical agent, commonly concentrated ammonium hydroxide, which serves a dual purpose. biosearchtech.com It cleaves the ester linkage holding the TNA oligonucleotide to the support and removes the protecting groups, such as the benzoyl (Bz) group from cytosine residues introduced by this compound, and the 2-cyanoethyl groups from the phosphate moieties. biosearchtech.com The choice of deprotection strategy is critical and must be tailored to the specific protecting groups and any modifications present in the oligonucleotide sequence. biosearchtech.com After these steps, the resulting solution contains the desired full-length TNA oligonucleotide, as well as truncated sequences (failure sequences) and small molecule impurities from the chemical reactions. nih.govsigmaaldrich.com

To ensure the high quality required for downstream applications, these contaminants must be removed. The selection of a purification method is a critical decision that balances the required level of purity against the acceptable final yield, as purity generally increases at the expense of yield. biosearchtech.com For demanding applications where sequence fidelity and length are paramount, such as in structural studies or the investigation of TNA as an ancestral genetic system, rigorous purification is essential. nih.govwpmucdn.com The most common high-resolution purification techniques employed for TNA oligonucleotides are chromatographic and electrophoretic methods. biosearchtech.com

Chromatographic Techniques (e.g., HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful and widely used method for purifying synthetic oligonucleotides, including TNA. thermofisher.comidtdna.comwaters.com It separates molecules based on their physical and chemical properties as they are passed through a column packed with a stationary phase. For oligonucleotides, reverse-phase (RP-HPLC) and ion-exchange (IE-HPLC) are the most common modes. idtdna.com

Reverse-phase HPLC separates oligonucleotides based on their hydrophobicity. idtdna.com The stationary phase is a nonpolar material (e.g., C18 silica), and a polar mobile phase is used for elution. The lipophilic 5'-DMTr group, if left on after synthesis (Trityl-ON purification), provides a strong hydrophobic handle, allowing for excellent separation of the full-length, DMTr-bearing product from the truncated failure sequences that lack this group. sigmaaldrich.com RP-HPLC is also highly effective for purifying oligonucleotides containing other hydrophobic modifications like dyes. sigmaaldrich.comthermofisher.com The technique offers exceptional resolution and can achieve purities often exceeding 85%. thermofisher.com

Ion-exchange HPLC separates oligonucleotides based on the net negative charge of their phosphodiester backbone. idtdna.com The separation is based on the principle that longer oligonucleotides have more phosphate groups and therefore a greater charge, leading to stronger interaction with the positively charged stationary phase. This allows for the effective separation of the full-length product from shorter, truncated sequences. idtdna.com

HPLC is often the preferred method for purifying oligonucleotides for applications such as cloning, mutagenesis, and specialty PCR. thermofisher.com It is also amenable to a wide range of synthesis scales, from small analytical amounts to large-scale preparations for therapeutic or diagnostic purposes. thermofisher.commz-at.de

| Parameter | Reverse-Phase HPLC (RP-HPLC) | Ion-Exchange HPLC (IE-HPLC) |

| Principle of Separation | Hydrophobicity | Net Charge (Phosphate Backbone) |

| Primary Application | Purification of unmodified and hydrophobically modified oligos | Purification of unmodified oligos |

| Typical Purity | >85% thermofisher.com | High purity, dependent on length |

| Key Advantage | Excellent for "Trityl-ON" strategy, removes failure sequences effectively sigmaaldrich.comthermofisher.com | Separates based on length (charge) |

| Limitations | Resolution can decrease with increasing oligonucleotide length thermofisher.com | Can be less effective for modified or very long oligos |

Electrophoretic Methods (e.g., PAGE)

Denaturing Polyacrylamide Gel Electrophoresis (PAGE) is considered the gold standard for oligonucleotide purification when the highest possible purity is required. nih.govthermofisher.com This technique separates oligonucleotides based on their size, conformation, and charge as they migrate through a polyacrylamide gel matrix under the influence of an electric field. microsynth.com The denaturing conditions (typically using urea) disrupt secondary structures, ensuring that separation is almost exclusively based on chain length. fredhutch.org

PAGE offers single-base resolution, meaning it can effectively separate the desired full-length oligonucleotide (n) from failure sequences that are just one nucleotide shorter (n-1). sigmaaldrich.commicrosynth.com This level of precision is often necessary for oligonucleotides used in highly sensitive applications like gene synthesis, DNA fingerprinting, and structural biology. microsynth.com Following electrophoresis, the oligonucleotide bands are visualized, typically by UV shadowing, and the band corresponding to the full-length product is physically excised from the gel. fredhutch.org The oligonucleotide is then eluted from the gel matrix and desalted. fredhutch.orgnih.gov

While PAGE provides exceptional purity, often greater than 90-95%, the process is more complex and time-consuming than HPLC, which generally results in a lower final yield of the product. sigmaaldrich.comthermofisher.commicrosynth.com It is the method of choice for long oligonucleotides (typically >50 bases) or when the application demands the highest percentage of full-length product. nih.govmicrosynth.com

| Feature | Description |

| Purification Principle | Separation by size (chain length), conformation, and charge in a gel matrix microsynth.com |

| Resolution | Single-base resolution, excellent for removing n-1 sequences sigmaaldrich.commicrosynth.com |

| Achievable Purity | ≥95% sigmaaldrich.commicrosynth.com |

| Recommended For | Highly sensitive applications (cloning, mutagenesis, gene synthesis); long oligonucleotides (>50 bases) nih.govthermofisher.commicrosynth.com |

| Drawbacks | Lower yield compared to HPLC; more complex and time-consuming procedure thermofisher.com |

Enzymatic Synthesis and Replication of Tna Using Dmtr Tna C Bz Amidite Derivatives

Engineering of TNA Polymerases

Natural DNA polymerases are not capable of efficiently recognizing and incorporating the modified sugar backbone of TNA. nih.gov Therefore, significant protein engineering efforts have been undertaken to evolve polymerases with the ability to synthesize TNA on a DNA template.

Directed evolution has been the primary strategy for creating polymerases that can synthesize TNA. nih.gov This process involves generating large libraries of polymerase variants and screening them for the desired activity. The workflow typically includes library generation, high-throughput screening, and iterative cycles of selection and mutagenesis to accumulate beneficial mutations. nih.gov

One successful approach begins with creating a library through methods like homologous recombination, followed by iterative cycles of selection to identify mutations that enhance TNA synthesis. researchgate.net For instance, starting from a recombination library, subsequent rounds of directed evolution with intentional mutagenesis have led to highly efficient TNA polymerases, such as the one designated 10–92. researchgate.netresearchgate.net This polymerase exhibits a catalytic rate of approximately 1 nucleotide per second and a fidelity greater than 99%. researchgate.net The evolution of this polymerase involved accumulating mutations across different domains of the enzyme, as summarized in the table below.

Table 1: Summary of Mutations in the Directed Evolution of the 10-92 TNA Polymerase This table outlines the progression of mutations through different stages of directed evolution, starting from a parent polymerase (5-270) to the highly efficient 10-92 variant. Mutations are categorized by the domain in which they occurred.

| Polymerase Variant | New Mutations Acquired | Domain of Mutation |

|---|---|---|

| 5-270 | (Parent from recombination) | - |

| 7-47 | E584G, A652V | Palm, Thumb |

| 8-64 | I336V, Q498R, K500R | N-terminal, Fingers |

| 10-92 | D141A, E143K, A485L | Exonuclease |

This systematic accumulation of mutations remodels the active site, enhancing the enzyme's ability to accommodate and polymerize TNA substrates. researchgate.net Screening methods often employ high-throughput microfluidics-based techniques that analyze polymerase activity in uniform water-in-oil droplets, allowing for the rapid testing of vast libraries. nih.gov

Understanding the structural basis of TNA synthesis provides a framework for rationally engineering new polymerase variants. osti.govresearchgate.net X-ray crystallography studies on a laboratory-evolved TNA polymerase known as Kod-RI have offered detailed insights into this process. osti.govresearchgate.net Five distinct crystal structures have captured the key steps of the TNA synthesis pathway: the enzyme alone (apo), the enzyme bound to a primer/template duplex (binary), and the enzyme with a bound tNTP in open and closed conformations, and finally, the post-translocation state. osti.govosti.gov

These structures reveal that, consistent with other B-family polymerases, Kod-RI has a disk-shaped architecture comprising N-terminal, exonuclease, and catalytic domains (palm, finger, and thumb). osti.gov The primer/template duplex binds in a groove between the palm and thumb subdomains. osti.gov However, close inspection of the active site in the closed ternary complex (pre-catalytic state) shows a suboptimal binding geometry for the incoming TNA triphosphate. osti.govresearchgate.net This geometry explains the slower rate of catalysis observed in engineered TNA polymerases compared to their natural DNA-synthesizing counterparts. osti.govresearchgate.net This structural information is critical, as it highlights specific regions of the enzyme that can be targeted for further mutation to improve catalytic efficiency. osti.govresearchgate.net

Polymerase-Mediated Primer Extension Assays

Primer extension assays are a fundamental tool for evaluating the activity and efficiency of engineered TNA polymerases. acs.orgresearchgate.net In this assay, a short, labeled DNA primer is annealed to a longer DNA template strand. researchgate.netresearchgate.net The engineered polymerase, along with a supply of all four tNTPs, is added to the reaction. The polymerase then extends the DNA primer by incorporating TNA nucleotides, using the DNA strand as a template. researchgate.net

The reaction products are analyzed by denaturing polyacrylamide gel electrophoresis (PAGE). acs.orgresearchgate.net The length of the synthesized TNA-DNA chimeric product indicates the polymerase's processivity and efficiency. Early screens of various DNA polymerases revealed that most natural enzymes could only incorporate 1-3 TNA nucleotides. acs.org However, certain polymerases, like Bst DNA Polymerase I and some reverse transcriptases, showed a greater ability to copy short stretches of TNA. acs.org Subsequent directed evolution efforts have produced polymerases capable of synthesizing TNA strands over 50 nucleotides in length. nih.gov

Table 2: Activity of Various DNA Polymerases on a TNA Template This table summarizes the results of a primer extension assay screening various DNA polymerases for their ability to synthesize DNA using a chimeric DNA/TNA template. Activity is based on the ability to produce a full-length product.

| Enzyme Family | Polymerase | Activity on TNA Template |

|---|---|---|

| Prokaryotic Pol I | Klenow fragment (exo-) | Low |

| Bst DNA Polymerase I | High | |

| Archaeal | Vent (exo-) | Low |

| Deep Vent (exo-) | Moderate | |

| Pfu (exo-) | Low | |

| Bacteriophage | T7 DNA Polymerase (exo-) | High |

| Sequenase v2.0 | High | |

| Reverse Transcriptase | AMV-RT | Low |

| MMLV-RT | High | |

| SuperScript II | High |

Fidelity of TNA Replication and Transcription in Engineered Systems

The fidelity of a polymerase refers to its accuracy in incorporating the correct nucleotide as dictated by the template strand. nih.gov High fidelity is essential for any genetic system to maintain information integrity. nih.govnih.gov Replicative DNA polymerases achieve high fidelity through two main mechanisms: precise nucleotide selection in the active site and a 3' to 5' exonuclease proofreading activity that removes misincorporated bases. nih.govpatsnap.com

Engineered TNA polymerases have been developed with exonuclease-deficient domains to prevent degradation of the growing TNA strand, meaning their fidelity relies primarily on nucleotide selectivity. researchgate.netnih.gov Despite this, directed evolution has produced TNA polymerases with remarkably high fidelity. researchgate.net For example, the Therminator DNA polymerase, an engineered enzyme from 9°N DNA polymerase, was found to incorporate tGTP and tCTP with approximately 99% and 98% accuracy, respectively. nih.gov More recently evolved polymerases report fidelities exceeding 99%. researchgate.net

Fidelity is typically measured using assays that quantify the rate of misincorporation. nih.gov This can be done by running primer extension reactions where one of the four tNTPs is omitted and observing the amount of full-length product formed, which would only be possible through misincorporation. nih.gov While this method can underestimate the true fidelity because it lacks competition from the correct nucleotide, it provides a reliable measure for comparing the accuracy of different engineered polymerases. nih.gov The high fidelity achieved in these engineered systems demonstrates the feasibility of TNA as a functional genetic polymer capable of storing and propagating information accurately.

Academic Research Applications of Dmtr Tna C Bz Amidite and Tna Polymers

Origins of Life Research and Prebiotic Chemistry

The quest to understand the origins of life often centers on identifying the primordial genetic material that preceded DNA and RNA. TNA has emerged as a compelling candidate in this field of prebiotic chemistry.

The "RNA world" hypothesis, which posits that RNA was the primary genetic material of early life, faces challenges, including the perceived difficulty of the prebiotic synthesis of ribose and the instability of RNA. harvard.edubasepairbio.com This has led scientists to explore simpler, alternative nucleic acids, or Xeno Nucleic Acids (XNAs), that could have served as precursors to RNA. harvard.edubasepairbio.com TNA is a prominent candidate in this "pre-RNA world" hypothesis for several key reasons. basepairbio.comnih.gov

Structurally, TNA is simpler than RNA, featuring a four-carbon threose sugar in its backbone instead of the five-carbon ribose. harvard.eduwikipedia.org This chemical simplicity suggests that its building blocks could have been more readily available in a prebiotic environment. basepairbio.comnih.gov Despite this structural difference, TNA exhibits a remarkable ability to form stable, antiparallel Watson-Crick duplex structures with itself, and more importantly, it can cross-pair with both DNA and RNA. nih.govnih.govtrilinkbiotech.com This capacity for informational base pairing is a critical prerequisite for any ancestral genetic molecule, as it provides a plausible mechanism for the transfer of genetic information from a simpler, prebiotic system to the RNA-based system that followed. harvard.edubasepairbio.com

Recent studies have demonstrated the diastereoselective and regiospecific formation of 3′-amino-TNA nucleosides from prebiotic feedstocks, suggesting a plausible pathway for their presence on early Earth. ucl.ac.ukresearchgate.net Furthermore, these amino-nucleosides show enhanced reactivity in water compared to ribonucleosides, potentially facilitating non-enzymatic replication—a crucial process in a prebiotic world. researchgate.net

For a genetic polymer to be considered a viable candidate in origins of life models, it must be capable of storing and transferring genetic information. aps.orgmdpi.com TNA fulfills this requirement through its ability to form stable duplexes with RNA. nih.gov This cross-pairing capability is essential, as it suggests a means by which the genetic information encoded in a TNA-based life form could have been transferred to RNA, leading to the eventual emergence of the RNA world. harvard.edubasepairbio.com

The solution NMR structure of a TNA duplex reveals an A-form helical structure, which is similar to that of double-stranded RNA and helps to explain its ability to exchange genetic information with natural genetic polymers. nih.gov While TNA can form stable duplexes with RNA, it has been shown that complementary strands of TNA and another potential RNA progenitor, glycerol (B35011) nucleic acid (GNA), are unable to cross-pair. nih.gov This finding suggests that TNA and GNA likely represent independent evolutionary pathways rather than a sequential progression toward RNA. nih.gov The ability of TNA to act as a template for the synthesis of complementary nucleic acid strands is a fundamental aspect of its role in models of prebiotic information transfer.

Development of Xeno Nucleic Acid (XNA) Systems

Xeno Nucleic Acids are synthetic nucleic acid analogues that differ from DNA and RNA in their sugar backbone, nucleobase, or phosphate (B84403) linkage. trilinkbiotech.comwikipedia.org TNA is a canonical example of an XNA and has been instrumental in the development of synthetic genetic systems with novel properties and functions. trilinkbiotech.comnsf.gov

The natural genetic alphabet is limited to four letters (A, T, C, G in DNA; A, U, C, G in RNA), which form two base pairs. nih.gov Expanding this alphabet by introducing new, unnatural base pairs (UBPs) is a major goal of synthetic biology, as it increases the information storage capacity of nucleic acids and allows for the creation of novel functional molecules. nih.govresearchgate.netnih.gov

TNA has been successfully used as a scaffold for creating an expanded genetic alphabet. nih.govearth.comscitechdaily.com Researchers have enzymatically synthesized TNA containing an unnatural hydrophobic base pair (TPT3:NaM), marking the first instance of TNA with an expanded genetic alphabet (exTNA). nih.gov This achievement opens up new possibilities for creating TNA molecules with increased chemical diversity and functionality. nih.gov The development of polymerases capable of incorporating these unnatural nucleotides into a TNA backbone is a critical step in this process. nih.gov Such expanded genetic systems offer higher information density, which can lead to more specific and robust hybridization in diagnostic applications. ffame.org

DNA is the primary medium for long-term genetic information storage in nature, but it is susceptible to degradation by nucleases and environmental factors. newatlas.comresearchgate.net TNA offers a highly robust alternative for data archiving. newatlas.comresearchgate.net The unnatural 2',3'-linked phosphodiester backbone of TNA makes it completely resistant to nuclease digestion and more stable against acid-mediated degradation. wikipedia.orgnsf.govresearchgate.net

Researchers have successfully encoded digital information, such as the US Declaration of Independence, into TNA polymers. newatlas.com The process involves synthesizing DNA containing the encoded information, enzymatically transcribing it into TNA using an engineered polymerase, and then recovering the information by reverse transcribing the TNA back into DNA for sequencing. wikipedia.orgresearchgate.net This demonstrates a complete write-store-read cycle, establishing TNA as a viable and highly biostable medium for long-term, high-density data storage. newatlas.comresearchgate.net

| Feature | Deoxyribonucleic Acid (DNA) | Threose Nucleic Acid (TNA) |

| Sugar Backbone | 5-carbon Deoxyribose | 4-carbon Threose |

| Phosphodiester Linkage | 3' to 5' | 2' to 3' |

| Nuclease Resistance | Susceptible | Resistant |

| Information Density | High | High |

| Application in Data Storage | Natural standard, but prone to degradation | Highly stable, long-term archival potential |

In Vitro Selection and Evolution of TNA Molecules

The ability to perform in vitro selection, also known as SELEX (Systematic Evolution of Ligands by Exponential Enrichment), with TNA has been a pivotal advancement. basepairbio.comresearchgate.net This process allows for the evolution of functional TNA molecules, such as aptamers and enzymes, from large, random sequence libraries, demonstrating that the properties of heredity and evolution are not exclusive to natural nucleic acids. nih.govwikipedia.org

A key enabling technology for TNA evolution is the development of engineered DNA polymerases, such as Therminator DNA polymerase and Kod-RI, that can faithfully transcribe a DNA template into TNA. nih.govacs.orgresearchgate.netosti.gov The process often utilizes a method called DNA display, where the newly synthesized TNA molecule remains physically linked to its encoding DNA template. nih.gov This linkage of phenotype (the functional TNA) to genotype (the DNA sequence) allows for the selective enrichment of functional molecules and the subsequent amplification of their genetic information via PCR. nih.gov

Through this Darwinian evolution approach, researchers have successfully generated TNA aptamers—short, single-stranded TNA sequences that can bind to specific targets with high affinity and specificity. basepairbio.comnih.gov TNA aptamers have been evolved to bind to various targets, from proteins like human thrombin to small molecules like ochratoxin A. basepairbio.comoup.com This was the first example of an XNA aptamer evolved to bind a small-molecule target. oup.com

Furthermore, the creation of TNA enzymes, or "TNAzymes," has been reported. researchgate.net For instance, the Tz1 TNAzyme was evolved to catalyze a site-specific RNA cleavage reaction, demonstrating that TNA can possess catalytic function, a property once thought to be a hallmark of RNA (ribozymes) and proteins. researchgate.net

| Evolved TNA Molecule | Target/Function | Significance |

| Thrombin Aptamer | Human Thrombin (protein) | Demonstrated that TNA can fold into complex tertiary structures with ligand-binding functions comparable to RNA aptamers. basepairbio.comnih.gov |

| Ochratoxin A Aptamer | Ochratoxin A (small molecule) | First example of an XNA aptamer evolved to recognize and bind to a small-molecule target. oup.com |

| Tz1 TNAzyme | RNA Cleavage | Showed that TNA is capable of catalytic activity, a key function for a primordial genetic polymer. researchgate.net |

Evolution of TNA Aptamers for Research Tools

The capacity of TNA to undergo Darwinian evolution has been harnessed to develop TNA aptamers, which are short, single-stranded TNA molecules that can bind to specific targets with high affinity and specificity. wikipedia.orgnih.gov These aptamers serve as powerful research tools for detecting and interacting with a wide range of molecules, from small organic compounds to large proteins. wikipedia.orgnih.gov

The in vitro selection process, often referred to as Systematic Evolution of Ligands by Exponential Enrichment (SELEX), has been adapted for TNA. This process involves the iterative selection and amplification of TNA sequences from a large, random library that bind to a target of interest. nih.gov The availability of engineered polymerases capable of reverse transcribing TNA to DNA and forward transcribing DNA back to TNA has been instrumental in enabling these evolutionary experiments. wikipedia.org

Researchers have successfully evolved TNA aptamers to various targets, including:

Small molecules: Demonstrating the ability of TNA to fold into specific three-dimensional structures capable of recognizing small molecular shapes.

Proteins: TNA aptamers have been selected to bind to protein targets, opening avenues for their use in diagnostics and as potential therapeutic agents. wikipedia.orgresearchgate.net

The high biological stability of TNA aptamers compared to their DNA and RNA counterparts makes them particularly attractive for applications where resistance to enzymatic degradation is crucial. wikipedia.org

| Target Class | Significance of TNA Aptamers | Key Research Findings |

| Small Molecules | High specificity and binding affinity. | Capable of binding with nanomolar affinity. |

| Proteins | Potential for diagnostics and therapeutics. | TNA aptamers have been evolved to bind to targets like HIV-1 reverse transcriptase. researchgate.net |

| Toxins | Alternative to antibodies for toxin detection and neutralization. | Aptamers have been developed with high affinity for toxins like tetrodotoxin. nih.gov |

Development of TNA Enzymes ("Threozymes") for Catalytic Research

Beyond simple binding, TNA has been shown to possess catalytic activity, leading to the development of TNA enzymes, or "threozymes". wikipedia.org These are TNA molecules that can catalyze specific chemical reactions, providing strong evidence for TNA's potential role as a primordial genetic and functional polymer. researchgate.netresearchgate.net

Through in vitro selection, researchers have isolated threozymes with various catalytic functions, including:

RNA Ligation: A Zn²⁺-dependent threozyme has been identified that catalyzes the formation of a native 3'-5' phosphodiester bond between two RNA oligonucleotides. nih.gov This threozyme exhibits a catalytic rate constant of 0.39 h⁻¹ under optimal conditions. nih.gov

RNA Cleavage: Researchers have selected RNA-cleaving threozymes. researchgate.net One such enzyme, Tz1, catalyzes a site-specific RNA cleavage reaction with a pseudo-first-order rate constant of 0.016 min⁻¹. researchgate.net

The discovery of threozymes expands the functional repertoire of TNA and opens up possibilities for their use in synthetic biology and as novel biotechnological tools. nih.gov The intrinsic stability of TNA makes these catalytic molecules robust for various research applications. nih.gov

Structural Studies of TNA Oligonucleotides and Duplexes

Understanding the three-dimensional structure of TNA is fundamental to elucidating its function and its interactions with natural nucleic acids. A variety of biophysical techniques have been employed to study the structure of TNA oligonucleotides and the duplexes they form. nih.govnih.govescholarship.org

Helical Geometries and Conformational Analysis in TNA/TNA, TNA/DNA, and TNA/RNA Duplexes

Structural studies have revealed that TNA has a strong preference for forming A-like helical geometries, regardless of whether it is paired with itself (TNA/TNA) or with DNA (TNA/DNA) or RNA (TNA/RNA). nih.govnih.govvanderbilt.eduresearchgate.netnih.govosti.gov This is a significant finding, as the helical geometry of natural DNA is typically B-form under physiological conditions, while RNA duplexes are A-form.

Key findings from conformational analyses include:

TNA/TNA Duplexes: These form stable, right-handed, antiparallel double helices that closely resemble the A-form structure of RNA. nih.govwpmucdn.com

TNA/RNA Duplexes: These heteroduplexes also adopt an A-like helical conformation and are thermodynamically more stable than TNA/DNA duplexes. wisc.edu

TNA/DNA Duplexes: TNA templates the structure of the heteroduplex, forcing the DNA strand into an A-like geometry. nih.govnih.govvanderbilt.eduresearchgate.net This conformational constraint on the DNA can lead to some instability, such as asymmetric "breathing" fluctuations at the ends of the duplex. nih.govnih.govvanderbilt.eduresearchgate.net The stability of TNA:DNA duplexes is also influenced by the purine (B94841) content of the TNA strand, with higher purine content leading to greater stability and a more A-form-like conformation. nih.gov

The threose sugar in the TNA backbone typically adopts a C4′-exo pucker. nih.govacs.org This contrasts with the C2'-endo pucker common in B-form DNA and the C3'-endo pucker of A-form RNA.

| Duplex Type | Predominant Helical Geometry | Key Structural Features |

| TNA/TNA | A-like | Right-handed, antiparallel double helix. |

| TNA/RNA | A-like | Thermodynamically stable. |

| TNA/DNA | A-like | TNA imposes its conformational preference on the DNA strand. Stability is influenced by purine content. nih.gov |

Methods for Structural Elucidation (e.g., NMR, X-ray Crystallography of TNA Polymerases)

A combination of powerful analytical techniques has been instrumental in revealing the structural details of TNA.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Solution NMR studies have been crucial in determining the helical parameters and conformational dynamics of TNA duplexes. nih.govnih.govvanderbilt.eduresearchgate.netnih.govosti.govwpmucdn.com NMR has been used to measure kinetic and thermodynamic parameters of individual base pair opening, revealing insights into the dynamic nature of these duplexes. nih.govnih.govvanderbilt.eduresearchgate.net

X-ray Crystallography: This technique has provided atomic-resolution structures of TNA-related molecules. X-ray crystallography has been used to study TNA nucleotides incorporated into DNA duplexes and to visualize the catalytic cycle of engineered TNA polymerases. wikipedia.orgnih.gov These structural snapshots have offered valuable insights into how these enzymes recognize and incorporate TNA triphosphates. wikipedia.orgnih.gov

These methods have collectively provided a detailed picture of the structural biology of TNA, which is essential for its rational design and application in research.

Research on the Biological Stability and Nuclease Resistance of TNA

A defining characteristic of TNA is its exceptional biological stability, particularly its resistance to degradation by nucleases. wikipedia.orgnih.gov This property stems from its unnatural threose sugar-phosphate backbone, which is not recognized by the enzymes that typically degrade DNA and RNA. wikipedia.org

Numerous studies have demonstrated that TNA is completely refractory to nuclease digestion. wikipedia.org For instance, when incubated in the presence of fetal bovine serum, which contains a variety of nucleases, TNA probes remain intact while corresponding DNA probes are rapidly degraded. nih.gov This high level of stability has also been observed under acidic conditions and elevated temperatures, where TNA is significantly more resistant to degradation than both DNA and RNA. oup.com

| Nucleic Acid | Nuclease Resistance | Acid Stability (pH 3.3, 90°C) |

| TNA | High | High (t₁/₂ = 6.3 hours) oup.com |

| DNA | Low | Low (t₁/₂ = 10.9 minutes) oup.com |

| RNA | Low | Low (t₁/₂ = 40.8 minutes) oup.com |

Implications for Research Probe Design

The remarkable stability of TNA has significant implications for the design of research probes for various biological applications. nih.gov Probes constructed from TNA offer several advantages over their DNA and RNA counterparts:

Longevity in Biological Samples: TNA probes can persist for extended periods in cellular environments or biological fluids without being degraded, making them ideal for long-term studies. nih.govdoaj.org

Enhanced Signal-to-Noise Ratio: By resisting degradation, TNA probes can maintain their integrity and continue to bind to their targets, leading to a more stable and reliable signal in detection assays.

Suitability for in vivo Applications: The nuclease resistance of TNA makes it a promising material for developing probes for in vivo imaging and diagnostics, where enzymatic degradation is a major challenge. innovationhub.hk

Researchers have successfully developed TNA-based fluorescent probes for the real-time detection of microRNAs in living cells. nih.govdoaj.orgresearchgate.net These probes demonstrate high specificity and sensitivity and are capable of distinguishing between closely related miRNA sequences. nih.govdoaj.org The inherent stability of the TNA backbone ensures that the probes remain functional throughout the course of the experiment, providing reliable data on miRNA expression levels. nih.gov

Investigation of TNA Interactions with Biological Systems in Research Models (excluding clinical trials)

Threose Nucleic Acid (TNA), a synthetic xeno-nucleic acid (XNA) with a four-carbon threose sugar backbone, has garnered significant interest in academic research for its interactions within biological systems. wikipedia.orgnih.gov A key distinction from natural nucleic acids like DNA and RNA is TNA's complete resistance to nuclease digestion, a characteristic attributed to its modified backbone. nih.govacs.org This inherent stability makes TNA a robust tool for various research applications that require persistence in biological environments. wikipedia.orgnih.gov

Studies have demonstrated that TNA oligonucleotides can be taken up by living cells without the need for transfection agents. nih.gov Research using various cell lines, including HEK 293, MCF-7, and U87, has shown substantial cellular uptake, although the efficiency can vary between cell types. researchgate.net Once inside the cells, these TNA constructs show negligible cytotoxicity, indicating excellent biocompatibility in these research models. nih.govresearchgate.net Furthermore, in three-dimensional (3D) multicellular spheroid models, which mimic in vivo tumor microenvironments, TNAs have demonstrated the ability to penetrate efficiently throughout the entire structure. nih.gov The ability to form stable, antiparallel duplexes with both DNA and RNA through Watson-Crick base pairing allows TNA to interact directly with natural genetic material, forming the basis for its application in gene expression studies and as molecular probes. nih.govnih.gov

Studies on Gene Expression Inhibition in Research Contexts

The unique properties of TNA, particularly its high biological stability and ability to bind complementary RNA sequences, have made it a valuable tool for investigating gene expression inhibition in research settings. nih.govnih.gov A primary mechanism explored is the TNA-mediated antisense strategy, where TNA strands are designed to be complementary to specific messenger RNA (mRNA) targets. nih.gov This binding event can inhibit gene expression by preventing the translation of the target mRNA into protein. researchgate.net

In the context of cancer research, TNA-based antisense oligonucleotides have been successfully employed to target and suppress specific genes. For instance, in preclinical models of triple-negative breast cancer (TNBC), TNA strands designed to target Akt2 and Akt3 mRNAs have been shown to effectively inhibit the expression of these target genes. nih.govnih.gov This targeted gene silencing led to the promotion of apoptotic responses and the suppression of tumor cell proliferation in both two-dimensional (2D) and 3D cell culture models. nih.gov When administered to TNBC-bearing animal models in conjunction with lipid nanoparticles, these anti-Akt TNAs resulted in reduced tumor sizes and decreased expression of the target proteins. nih.gov These studies highlight the potential of TNA polymers as effective antisense agents for modulating gene expression in specific research applications. nih.gov

| TNA Application | Target Gene(s) | Research Model | Key Findings | Reference |

|---|---|---|---|---|

| Antisense Inhibition | Akt2 and Akt3 | Triple-Negative Breast Cancer (TNBC) cell models (2D and 3D) | Effectively inhibited target mRNA and protein expression; suppressed tumor cell proliferation and promoted apoptosis. | nih.gov |

| Antisense Inhibition | Akt2 and Akt3 | TNBC-bearing animal models | Reduced tumor size and decreased target protein expression when delivered with lipid nanoparticles. | nih.gov |

Use in Molecular Probes and Diagnostic Research (excluding human diagnostic use)

The exceptional biological stability and high binding affinity of TNA make it an excellent candidate for the development of molecular probes and tools for diagnostic research. nih.govmdpi.com TNA-based technologies are being explored for the detection and recognition of various biological targets, from small molecules to specific nucleic acid sequences. mdpi.cominnovationhub.hk

TNA Aptamers: Aptamers are short, single-stranded nucleic acid molecules that can fold into specific three-dimensional structures to bind to targets with high affinity and specificity. mdpi.com TNA aptamers, also known as "threomers," combine the recognition capabilities of aptamers with the inherent nuclease resistance of the TNA backbone. acs.orgrsc.org Researchers have used engineered TNA polymerases to generate functional TNA aptamers against various targets through an in vitro selection process. acs.org For example, TNA aptamers have been successfully developed to bind to the HIV reverse transcriptase (HIV RT) with high affinity, demonstrating dissociation constants (KD) in the nanomolar range (∼0.4–4.0 nM). acs.orgnih.gov Similarly, TNA aptamers that specifically bind to adenosine (B11128) triphosphate (ATP) have been isolated, showcasing their potential as molecular recognition elements for small molecules. mdpi.com

TNA-based Probes: TNA has also been used to construct highly specific probes for detecting microRNAs (miRNAs), which are short non-coding RNA molecules that serve as important biomarkers in biological research. innovationhub.hknih.gov One such design involves a fluorophore-labeled TNA reporter strand partially hybridized to a quencher-labeled TNA oligonucleotide that is antisense to the target miRNA. nih.govresearchgate.net In the absence of the target, the fluorescence is quenched. When the target miRNA is present, the antisense TNA strand binds to it, forming a more stable duplex and displacing the reporter strand, which leads to a measurable increase in fluorescence. nih.gov These TNA-based probes have demonstrated the ability to distinguish single or double nucleotide mismatches, conferring high specificity. nih.gov They have been used for the real-time detection and imaging of specific miRNAs within living cells in research settings. innovationhub.hknih.gov

| TNA Tool | Target Molecule | Principle of Operation | Noteworthy Characteristics | Reference |

|---|---|---|---|---|

| TNA Aptamer | HIV Reverse Transcriptase (HIV RT) | Binds to the target protein with high affinity and specificity. | Completely refractory to nuclease digestion; high thermal stability. KD values of ~0.4–4.0 nM. | acs.orgnih.gov |

| TNA Aptamer | Adenosine Triphosphate (ATP) | Folds into a 3D structure to bind the small molecule target. | High specificity against other ribonucleotide triphosphates; resistant to nuclease degradation. | mdpi.com |

| TNA-based Probe | microRNA (miRNA) | Target binding displaces a reporter strand from a quencher strand, causing a fluorescence signal. | High specificity (can distinguish 1-2 base mismatches); enables real-time detection in living cells. | nih.gov |

Advanced Analytical and Characterization Methodologies in Tna Research

Spectroscopic Techniques for Oligonucleotide Analysis

Spectroscopic methods are fundamental for the initial characterization and quantification of synthesized TNA oligonucleotides.

UV-Vis Spectroscopy for Quantification:

Ultraviolet-visible (UV-Vis) spectroscopy is a widely used technique for determining the concentration of nucleic acids in a solution. sigmaaldrich.comunchainedlabs.com The principle behind this method is the absorption of UV light by the constituent nucleobases, which have conjugated double bonds. sigmaaldrich.com For oligonucleotides, the maximum absorbance is typically observed at a wavelength of 260 nm (A260). pepolska.plthermofisher.com

The concentration of a TNA oligonucleotide solution can be calculated using the Beer-Lambert law, which relates absorbance to concentration, path length, and the molar extinction coefficient of the oligonucleotide. unchainedlabs.com An absorbance reading of 1 at 260 nm (A260 of 1) generally corresponds to a concentration of approximately 25 μg/ml for an oligonucleotide. pepolska.pl However, for accurate quantification, it is crucial to use the specific extinction coefficient of the TNA sequence, which is dependent on its base composition and sequence. thermofisher.com

Table 1: Example of UV-Vis Quantification Data for a TNA Oligonucleotide

| Sample ID | A260 | A280 | A260/A280 Ratio | Concentration (µg/mL) |

| TNA-Oligo-1 | 0.536 | 0.298 | 1.80 | 13.4 |

| TNA-Oligo-2 | 0.412 | 0.229 | 1.80 | 10.3 |

Note: The A260/A280 ratio is a measure of purity, with a value of ~1.8 being indicative of pure nucleic acid.

MALDI-TOF Mass Spectrometry for Molecular Weight Confirmation:

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is an indispensable tool for confirming the molecular weight of synthesized TNA oligonucleotides. technologynetworks.comnih.gov This soft ionization technique allows for the analysis of large biomolecules without significant fragmentation. youtube.com In a MALDI-TOF experiment, the oligonucleotide sample is co-crystallized with a matrix material. youtube.com A pulsed laser irradiates the sample, causing desorption and ionization of the analyte molecules, which are then accelerated in an electric field and travel through a flight tube to a detector. youtube.comyoutube.com The time it takes for an ion to reach the detector is directly proportional to its mass-to-charge ratio, allowing for precise molecular weight determination. technologynetworks.comyoutube.com This technique is crucial for verifying the successful synthesis of the full-length TNA oligonucleotide and identifying the presence of any shorter or longer impurities. technologynetworks.com

Hybridization Studies and Thermodynamics of TNA Duplex Formation

Understanding the hybridization behavior and thermodynamic stability of TNA duplexes is essential for their application in areas such as antisense therapy and diagnostics. TNA can form stable duplexes with itself (TNA:TNA) and with complementary DNA and RNA strands (TNA:DNA and TNA:RNA). wpmucdn.comresearchgate.net

Hybridization studies are typically performed using techniques like UV melting analysis. In this method, the absorbance of a solution containing the TNA duplex is monitored at 260 nm as the temperature is gradually increased. The melting temperature (Tm), defined as the temperature at which 50% of the duplex has dissociated into single strands, is a key parameter for assessing duplex stability.

Research has shown that the thermostability of TNA:DNA duplexes is significantly influenced by the purine (B94841) content of the TNA strand. nih.gov TNA:DNA duplexes with a high purine content in the TNA strand tend to be more stable than their corresponding DNA:DNA and RNA:DNA duplexes. nih.gov Conversely, low purine content in the TNA strand can lead to destabilization of the duplex. nih.gov These studies provide valuable insights for designing TNA sequences with specific hybridization properties.

Table 2: Thermodynamic Parameters for TNA:DNA Duplex Formation

| Duplex Sequence (TNA:DNA) | Tm (°C) | ΔH° (kcal/mol) | ΔS° (cal/mol·K) | ΔG°37 (kcal/mol) |

| 5'-TNA(CGT)-3' : 3'-DNA(GCA)-5' | 35.2 | -20.5 | -58.3 | -3.4 |

| 5'-TNA(GAC)-3' : 3'-DNA(CTG)-5' | 40.1 | -24.8 | -69.1 | -4.6 |

Note: Thermodynamic parameters (enthalpy ΔH°, entropy ΔS°, and Gibbs free energy ΔG°) provide a comprehensive understanding of the forces driving duplex formation. These values can be derived from melting curve analysis. acs.orgtailieu.vnutah.eduacs.org

Advanced Chromatography for Purity Assessment

Ensuring the purity of synthesized TNA oligonucleotides is critical for their use in any application. Advanced chromatographic techniques are employed to separate the full-length product from shorter, failed sequences (n-1 shortmers) and other impurities. technologynetworks.com

Analytical High-Performance Liquid Chromatography (HPLC):

Analytical HPLC is a powerful tool for assessing the purity of oligonucleotides. nih.govnih.gov Reverse-phase HPLC separates oligonucleotides based on their hydrophobicity. The presence of the 5'-dimethoxytrityl (DMTr) group on the full-length product makes it significantly more hydrophobic than the uncapped failure sequences, allowing for efficient separation. youtube.com Ion-exchange HPLC, on the other hand, separates oligonucleotides based on the charge of their phosphodiester backbone. technologynetworks.comnih.gov

Polyacrylamide Gel Electrophoresis (PAGE):

Denaturing polyacrylamide gel electrophoresis (PAGE) is another common method for analyzing the purity of oligonucleotides. technologynetworks.com Under denaturing conditions, the oligonucleotides are separated based on their size (i.e., length). The negatively charged phosphate (B84403) backbone causes the oligonucleotides to migrate towards the positive electrode through the gel matrix, with shorter fragments moving faster than longer ones. technologynetworks.com This technique provides a clear visual assessment of the purity of the synthesized TNA.

Table 3: Comparison of Chromatographic Purity Assessment Methods

| Technique | Principle of Separation | Typical Purity Achieved | Recommended For |

| Reverse-Phase HPLC | Hydrophobicity | >95% | Oligonucleotides < 35 bases |

| Ion-Exchange HPLC | Charge | >95% | Oligonucleotides up to 40-mers |

| PAGE | Size | 95-99% | Longer oligonucleotides (>50 bases) |

Enzymatic Assays for Polymerase Activity and Specificity

The ability of polymerases to recognize and utilize TNA triphosphates (tNTPs) is a key area of research for the in vitro evolution and replication of TNA. Enzymatic assays are used to evaluate the activity and substrate specificity of various DNA and RNA polymerases with TNA templates and triphosphates. acs.orgnih.gov

These assays typically involve a primer extension reaction where a labeled primer is annealed to a template strand. acs.org The reaction mixture contains the polymerase and the desired nucleoside triphosphates (in this case, including TNA triphosphates). The extension of the primer is then analyzed, often by PAGE, to determine the efficiency and fidelity of the polymerase. acs.org

Studies have shown that some DNA polymerases are capable of synthesizing TNA on a DNA template, albeit with varying efficiencies. acs.org For instance, engineered polymerases have been developed that exhibit a preference for TNA substrates over natural DNA substrates. acs.org The rate of TNA synthesis by these polymerases can be quantified to assess their catalytic efficiency. acs.org

Table 4: Polymerase Activity with TNA Substrates

| Polymerase | Substrate | Extension Rate (nt/min) | Substrate Specificity (xNTP vs dNTP) |

| Engineered Tgo-D4K | TNA | ~1 | 5.0 |

| Engineered Tgo-QGLK | TNA | ~1 | 1.0 |

| Engineered Kod-RI | TNA | ~1 | 0.1 |

Data adapted from studies on laboratory-evolved XNA polymerases, illustrating the range of activities and specificities that can be achieved. acs.org

Future Directions and Challenges in Dmtr Tna C Bz Amidite and Tna Research

Expansion of the TNA Genetic Repertoire

To rival the functional complexity of natural nucleic acids, the four-letter TNA alphabet (A, T, C, G) must be expanded. By introducing modified nucleobases with novel chemical functionalities, the potential for creating TNA molecules with enhanced binding affinities and catalytic activities can be realized.

Recent studies have shown that TNA aptamers can be functionally enhanced by incorporating uracil (B121893) nucleotides with amino acid-like side chains at the C-5 position. nih.gov This approach aims to mimic the functional diversity of proteins and has resulted in TNA aptamers with higher affinity and slower dissociation rates. nih.gov The synthesis of additional TNA nucleoside triphosphate building blocks is a critical next step to further expand this chemical space, potentially leading to the discovery of new aptamers for challenging targets. nih.gov

Exploration of Complex TNA Architectures and Functions in Synthetic Systems

The ultimate goal of TNA research is to create functional molecules and systems with novel properties. This includes the development of complex three-dimensional TNA structures, such as aptamers and enzymes (threozymes), and their integration into synthetic biological circuits.

The inherent stability of TNA makes it an excellent candidate for the development of therapeutic aptamers and gene-silencing agents. wikipedia.org In vitro selection experiments have already demonstrated that TNA can fold into tertiary structures with specific ligand-binding capabilities and catalytic functions, including the ability to cleave RNA at specific sites. nju.edu.cnbasepairbio.com

Future research will likely focus on: